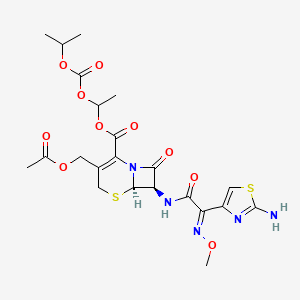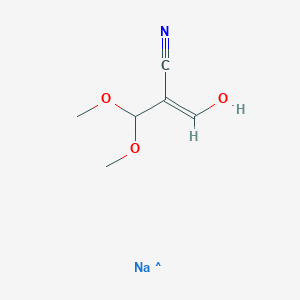
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 is an isotope-labeled analog of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine. This compound is a metabolite of Lorcaserine, a selective 5-HT2C-receptor agonist used in the treatment of obesity. The deuterium-labeled version, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics.
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1,2,3,4-tetrahydroisoquinoline.
N-Methylation: The starting material is N-methylated using methyl iodide in the presence of potassium hydroxide.
Cyclization: The N-methylated product undergoes cyclization to form the benzazepine ring.
Deuterium Labeling:
Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand the metabolism of Lorcaserine.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 involves its interaction with the 5-HT2C receptor. As a metabolite of Lorcaserine, it binds to this receptor, modulating serotonin levels and influencing appetite and mood. The molecular pathways involved include the activation of downstream signaling cascades that regulate neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine-d4 can be compared with other benzazepine derivatives:
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : This analog has a different ring structure, affecting its binding affinity and selectivity for various receptors .
2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol hydrobromide: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its deuterium labeling, which provides insights into metabolic stability and pharmacokinetics that are not possible with non-labeled analogs.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,1,5,5-tetradeuterio-3,4-dihydro-2H-3-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2/i3D2,4D2 |
InChI Key |
LOXPKSAIAHLVML-KHORGVISSA-N |
Isomeric SMILES |
[2H]C1(CNCC(C2=C1C=CC(=C2)N)([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)







![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)



![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)

